Phosphorylase Kinase beta-Subunit Fragment (420-436)
Description
Amino Acid Composition and Sequential Organization
The phosphorylase kinase β-subunit fragment (420-436) consists of a seventeen-amino acid sequence with the precise arrangement: Lys-Arg-Asn-Pro-Gly-Ser-Gln-Lys-Arg-Phe-Pro-Ser-Asn-Cys-Gly-Arg-Asp. This sequence demonstrates a remarkable distribution of charged residues, with four positively charged amino acids (lysine and arginine) and one negatively charged residue (aspartic acid). The fragment contains two proline residues at positions 4 and 11, which introduce significant conformational constraints and potential turn structures within the peptide backbone. The presence of glycine residues at positions 5 and 15 provides conformational flexibility, creating a balance between structural rigidity and dynamic movement. Additionally, the sequence includes a single cysteine residue at position 14, which represents a potential site for disulfide bond formation or metal coordination.
The molecular composition of this fragment has been precisely characterized through mass spectrometry analysis, revealing a molecular formula of C₇₉H₁₃₁N₃₁O₂₅S. The calculated molecular weight is 1947.14 daltons, corresponding to the sum of all constituent amino acid residues plus the terminal amino and carboxyl groups. Chemical identification has been established through CAS number 150829-21-3, providing a unique identifier for this specific peptide sequence. The fragment represents approximately 1.5% of the total beta subunit mass, which consists of 1092 amino acids with a calculated molecular mass of 125,205 daltons. This positioning places the fragment within the middle region of the beta subunit, suggesting potential involvement in domain-domain interactions or regulatory mechanisms.
Post-Translational Modification Sites and Regulatory Implications
Within the broader context of the phosphorylase kinase beta subunit, multiple phosphorylation sites have been identified that regulate enzyme activity and complex formation. While the specific 420-436 fragment does not contain the primary phosphorylation sites identified at the amino terminus (serine 11 and serine 26) or the major regulatory site at serine 700, its proximity to these modifications suggests potential allosteric effects. The fragment's location within the beta subunit places it in a region that may undergo conformational changes in response to phosphorylation events at distant sites. Recent tandem mass spectrometry analysis has revealed previously unreported phosphorylation sites throughout the beta subunit, indicating that the regulatory landscape is more complex than originally understood.
The presence of multiple basic residues within the 420-436 fragment suggests potential sites for arginine methylation or lysine acetylation, post-translational modifications that could significantly alter the peptide's charge distribution and binding properties. The single cysteine residue at position 14 represents a potential target for oxidative modifications, including disulfide bond formation or metal coordination. Such modifications could stabilize particular conformations of the fragment or facilitate interactions with other subunits within the phosphorylase kinase complex. The serine residue at position 6 and position 12 within the fragment represent potential phosphorylation sites, although no experimental evidence currently supports phosphorylation at these positions within this specific region.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[4-amino-2-[[2-[[1-[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[[1-[4-amino-2-[[5-carbamimidamido-2-(2,6-diaminohexanoylamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H131N31O25S/c80-24-6-4-15-41(82)62(120)99-44(18-9-27-93-78(88)89)66(124)105-49(33-58(85)115)75(133)109-29-11-20-54(109)72(130)96-36-60(117)98-51(37-111)70(128)102-46(22-23-56(83)113)68(126)100-43(16-5-7-25-81)65(123)101-45(19-10-28-94-79(90)91)67(125)104-48(31-40-13-2-1-3-14-40)74(132)110-30-12-21-55(110)73(131)107-52(38-112)71(129)103-47(32-57(84)114)69(127)108-53(39-136)63(121)95-35-59(116)97-42(17-8-26-92-77(86)87)64(122)106-50(76(134)135)34-61(118)119/h1-3,13-14,41-55,111-112,136H,4-12,15-39,80-82H2,(H2,83,113)(H2,84,114)(H2,85,115)(H,95,121)(H,96,130)(H,97,116)(H,98,117)(H,99,120)(H,100,126)(H,101,123)(H,102,128)(H,103,129)(H,104,125)(H,105,124)(H,106,122)(H,107,131)(H,108,127)(H,118,119)(H,134,135)(H4,86,87,92)(H4,88,89,93)(H4,90,91,94) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOBPNWVDGTPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H131N31O25S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1947.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Phosphorylase kinase (PhK) is a crucial enzyme in the regulation of glycogenolysis, catalyzing the phosphorylation of glycogen phosphorylase. It is a complex composed of four subunits: alpha (α), beta (β), gamma (γ), and delta (δ). The β-subunit plays a significant regulatory role, particularly through its fragment (420-436), which has been studied for its biological activity and implications in metabolic processes.
Structure and Function
The PhK complex exhibits a unique architecture. The β-subunit is involved in allosteric regulation, influencing the activity of the catalytic γ-subunit. The fragment (420-436) of the β-subunit has been identified to interact with the γ-subunit, facilitating a conformational change that enhances PhK activity. This fragment is characterized by a specific sequence of amino acids that contributes to its structural and functional properties.
Table 1: Amino Acid Sequence of Phosphorylase Kinase β-Subunit Fragment (420-436)
| Position | Amino Acid |
|---|---|
| 420 | H |
| 421 | L |
| 422 | R |
| 423 | N |
| 424 | P |
| 425 | G |
| 426 | S |
| 427 | Q |
| 428 | K |
| 429 | R |
| 430 | F |
| 431 | P |
| 432 | S |
| 433 | N |
| 434 | C |
| 435 | G |
| 436 | R |
The activation mechanism of PhK involves calcium ions and allosteric effectors. The β-subunit fragment (420-436) has been shown to bind ADP, which enhances the kinase's activity through an allosteric mechanism. This interaction is vital for the regulation of glycogen breakdown during muscle contraction, linking energy production with calcium signaling.
Case Study: Calcium-Induced Activation
Research utilizing cryo-electron microscopy has elucidated how calcium binding to calmodulin (δ-subunit) induces conformational changes in the γ-subunit, thereby facilitating its activation. The β-subunit plays a pivotal role in this process by stabilizing the active conformation of the γ-subunit upon calcium binding, demonstrating the importance of the β-fragment in modulating enzymatic activity.
Biological Implications
The biological activity of the phosphorylase kinase β-subunit fragment (420-436) extends beyond mere enzymatic function; it is implicated in various metabolic disorders. Deficiencies in phosphorylase kinase can lead to glycogen storage diseases, affecting muscle and liver function. Understanding the role of this fragment may provide insights into therapeutic targets for such conditions.
Table 2: Clinical Relevance of Phosphorylase Kinase Deficiency
| Type | Inheritance Pattern | Affected Tissue |
|---|---|---|
| X-linked | X-linked recessive | Liver |
| Autosomal recessive | Autosomal recessive | Muscle, Liver |
| Unclear inheritance | Variable | Heart, Muscle |
Comparison with Similar Compounds
Structural Features
The β-subunit fragment (420-436) has the sequence Lys-Arg-Asn-Pro-Gly-Ser-Gln-Lys-Arg-Phe-Pro-Ser-Asn-Cys-Gly-Arg-Asp . This sequence is rich in arginine and serine residues, with a cysteine that may facilitate disulfide bonding or metal interactions. Comparatively:
- Phosphate Acceptor Peptide (Arg-Arg-Lys-Ala-Ser-Gly-Pro-Pro-Val): A substrate for cAMP-dependent protein kinase (PKA), lacking cysteine but featuring a conserved serine phosphorylation site .
- Phosphorylated Protein Kinase C (PKC) Substrate 1 (Lys-Arg-Pro-pSer-Gln-Arg-His-Gly-Ser-Lys-Tyr-NH₂): Contains a phosphorylated serine (pSer) critical for PKC recognition .
- CK2 β-Subunit Fragment (Ser209) : Phosphorylated at Ser209 by p34cdc2/cyclin B kinase, a regulatory modification absent in the PhK β-subunit fragment .
Table 1: Structural Comparison of Selected Peptide Fragments
| Peptide Name | Key Structural Features | Phosphorylation Sites | Unique Residues |
|---|---|---|---|
| PhK β-Subunit (420-436) | Arginine-rich, Cysteine-containing | Serine (potential) | Cys, Asn, Phe |
| Phosphate Acceptor Peptide | PKA recognition motif (Arg-Arg-Lys-Ala-Ser) | Serine | Ala, Pro |
| PKC Substrate 1 | Phosphorylated serine (pSer), histidine-rich | pSer | His, Tyr |
| CK2 β-Subunit (Ser209) | Phosphorylated serine (Ser209) | Ser209 | - |
Functional Roles
- PhK β-Subunit Fragment (420-436): Binds ATP analogs (e.g., adenosine-5′-chloromethane pyrophosphonate) at the β-subunit, implicating it in catalytic regulation . It also participates in inter-subunit interactions within the PhK tetramer .
- CK2 β-Subunit : Regulates CK2 holoenzyme activity through Ser209 phosphorylation, enhancing substrate recognition .
- Insulin Receptor β-Subunit Fragments : Autophosphorylated tyrosine residues in 85 kDa/70 kDa fragments drive kinase activation, a mechanism absent in PhK β-subunit .
Table 2: Functional Comparison of Kinase Subunit Fragments
Biochemical Properties
- Molecular Weight : The PhK β-subunit fragment has a molecular weight of 1946.2 Da , distinct from smaller peptides like PKC Substrate 2 (909.02 Da) .
- Purity : Commercially available at >98% purity, comparable to Phytochelatin 2 (>98%) but higher than many research-grade peptides .
- Solubility : Likely hydrophilic due to arginine and serine content, contrasting with hydrophobic peptides like Peptide F (22-34) .
Preparation Methods
Chemical Synthesis and Sequence Design
The synthesis of Phosphorylase Kinase β-Subunit Fragment (420-436) relies on solid-phase peptide synthesis (SPPS), a widely accepted method for producing high-purity peptides. The peptide sequence—KRNPGSQKRFPSNCGRD—is derived from the phosphorylatable regulatory region of the β-subunit, which interacts with the γ-subunit’s catalytic domain to modulate PhK activity . The synthesis begins with the attachment of the C-terminal aspartic acid (D436) to a resin support, followed by sequential coupling of protected amino acids using activating agents such as HBTU or HATU. The presence of cysteine at position 433 introduces a disulfide bond formation risk, necessitating orthogonal protection strategies (e.g., Trt or Acm groups) to prevent premature oxidation .
Critical to the synthesis is the inclusion of arginine and lysine residues, which require specialized coupling conditions due to their susceptibility to side reactions. After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail, simultaneously removing side-chain protecting groups. The crude product is then precipitated in cold ether and lyophilized to yield a powder .
Purification and Characterization
Post-synthesis purification is achieved via reversed-phase high-performance liquid chromatography (RP-HPLC), typically using a C18 column and a gradient of acetonitrile in water containing 0.1% TFA. The peptide’s hydrophobicity, dictated by its molecular formula , necessitates optimized solvent gradients to resolve closely eluting impurities. Analytical HPLC confirms a purity exceeding 95%, as mandated for research-grade peptides .
Mass spectrometry (MS) is employed for molecular weight verification. The calculated molecular weight of 1946.2 Da (monoisotopic) matches the observed value within 0.1% error, ensuring sequence accuracy . Additionally, circular dichroism (CD) spectroscopy may be used to assess secondary structure, though the fragment’s short length and flexible termini often result in a random coil conformation .
| Parameter | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| Volume (1 mM) | 0.514 mL | 2.568 mL | 5.136 mL |
| Volume (5 mM) | 0.103 mL | 0.514 mL | 1.027 mL |
| Volume (10 mM) | 0.051 mL | 0.257 mL | 0.514 mL |
Data adapted from supplier protocols .
Functional Validation in Research Applications
The fragment’s utility is demonstrated in studies probing PhK’s allosteric regulation. For instance, crosslinking experiments have shown that residues 420–436 of the β-subunit interact with the γ-subunit’s catalytic domain (γCRD), facilitating conformational changes that activate the kinase . Phosphorylation assays using synthetic peptides mimicking this region reveal autophosphorylation at serine and threonine residues, with kinetic parameters comparable to native substrates . These findings underscore the fragment’s role in elucidating PhK’s activation mechanism.
Challenges and Optimization Strategies
A key challenge in preparing this peptide is maintaining disulfide bond integrity, particularly for cysteine at position 433. Oxidative folding protocols, such as air oxidation in alkaline buffers or glutathione-mediated shuffling, are employed post-purification to ensure correct disulfide pairing . Additionally, the peptide’s susceptibility to proteolytic degradation necessitates the inclusion of protease inhibitors in experimental buffers and avoidance of repeated freeze-thaw cycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
